d-Phenylalanyl-l-proline

Vue d'ensemble

Description

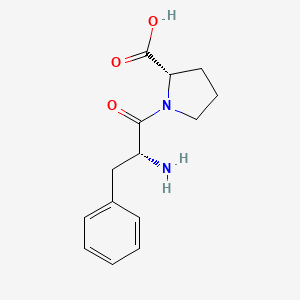

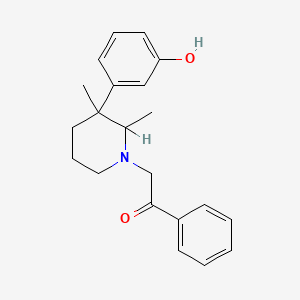

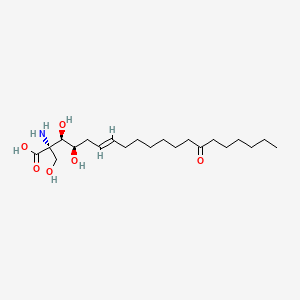

“d-Phenylalanyl-l-proline” is a dipeptide, which is an organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond . It is a derivative of the naturally occurring amino acids, Phenylalanine and Proline . Phenylalanine is an essential α-amino acid with the formula C9H11NO2 . Proline is also an amino acid, often used as asymmetric organocatalysts for a variety of organic reactions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an L-phenylalanine dipeptide (L-Phe-L-Phe-OMe) monomer was cross-linked to form a heterogeneous chiral porous polymer skeleton, which was then modified with L-proline (L-Pro) to produce a catalyst with a higher specific surface area . Another method involved reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent .

Molecular Structure Analysis

The molecular structure of “d-Phenylalanyl-l-proline” can be inferred from its constituents. Phenylalanine can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . Proline, on the other hand, is characterized by its conformational rigidity as compared to other amino acids .

Chemical Reactions Analysis

“d-Phenylalanyl-l-proline” and its derivatives have been used as catalysts in a variety of organic reactions. For example, they have been used in asymmetric Michael addition and Mannich reactions .

Applications De Recherche Scientifique

Understanding the Role of Proline Analogs

Proline analogs, including d-Phenylalanyl-l-proline, play a crucial role in studying cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells. They are significant for fundamental research and have industrial applications. For instance, microorganisms that overproduce l-proline are developed using mutants resistant to these analogs. These compounds are also explored for their potential in modifying the biological, pharmaceutical, or physicochemical properties of peptides. Notably, l-AZC and 4-l-CHOP, proline analogs, have shown antitumor activity in both tissue culture and in vivo studies (Bach & Takagi, 2013).

Applications in Peptide Synthesis

d-Phenylalanyl-l-proline has been used in the biosynthesis of gramicidin S, an antibiotic. In this process, dipeptides including d-Phenylalanyl-l-proline replace two corresponding amino acids in the reaction assay for synthesizing the antibiotic, highlighting its role in peptide formation (von Dungen, Vater, & Kleinkauf, 1976).

Kinetic Studies and Oxidation Processes

Kinetic studies involving d-Phenylalanyl-l-proline have provided insights into the mechanisms of oxidation in peptides. Such research is essential for understanding complex biochemical processes and for the development of new pharmaceuticals (Kumara, Gowda, & Rangappa, 2002).

Role in Asymmetric Synthesis

d-Phenylalanyl-l-proline and its derivatives are recognized for their use in asymmetric catalysts in organic reactions. They are vital for the synthesis of bioactive molecules and for their use in various chemical and biological applications, including asymmetric synthesis, which is critical for producing pharmaceuticals (Panday, 2011).

Inhibitory Functions

Research has shown that d-Phenylalanyl-l-proline and related compounds can inhibit enzymes like angiotensin converting enzyme. These inhibitory properties are significant for developing treatments for various health conditions (Alexandrou & Liakopoulou-Kyriakides, 1990).

Safety And Hazards

While specific safety data for “d-Phenylalanyl-l-proline” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQJQNWXCSUVMA-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199887 | |

| Record name | Phenylalanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

d-Phenylalanyl-l-proline | |

CAS RN |

51926-52-4 | |

| Record name | Phenylalanylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051926524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)

![N-(4-methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1677581.png)

![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)

![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)